molecular formula C9H13N3O4 B12463938 methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate

methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate

Cat. No.: B12463938
M. Wt: 227.22 g/mol
InChI Key: DLRZWEPNLBBMSE-UHFFFAOYSA-N
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Description

Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at position 3 and an isopropyl group at position 5 on the pyrazole ring, with a methyl acetate group attached to the nitrogen at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 3-nitro-5-(propan-2-yl)-1H-pyrazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Nucleophilic Addition: Various nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl acetate.

    Hydrolysis: 3-nitro-5-(propan-2-yl)-1H-pyrazole-1-acetic acid.

Scientific Research Applications

Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate: Similar structure with an imidazole ring instead of a pyrazole ring.

    3-Nitro-5-(propan-2-yl)-1H-pyrazole: Lacks the methyl acetate group.

    Methyl 3-nitro-1H-pyrazol-1-yl acetate: Lacks the isopropyl group.

Uniqueness

Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate is unique due to the combination of its nitro, isopropyl, and methyl acetate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

methyl 2-(3-nitro-5-propan-2-ylpyrazol-1-yl)acetate

InChI

InChI=1S/C9H13N3O4/c1-6(2)7-4-8(12(14)15)10-11(7)5-9(13)16-3/h4,6H,5H2,1-3H3

InChI Key

DLRZWEPNLBBMSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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